molecular formula C16H17NO3 B11726724 Methyl 4-[2-cyano-2-(2,2-dimethylpropanoyl)eth-1-EN-1-YL]benzoate

Methyl 4-[2-cyano-2-(2,2-dimethylpropanoyl)eth-1-EN-1-YL]benzoate

Cat. No.: B11726724
M. Wt: 271.31 g/mol
InChI Key: SWPFMOGPLAARRE-UHFFFAOYSA-N
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Description

Methyl 4-[2-cyano-2-(2,2-dimethylpropanoyl)eth-1-EN-1-YL]benzoate is an organic compound with a complex structure that includes a cyano group, a dimethylpropanoyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[2-cyano-2-(2,2-dimethylpropanoyl)eth-1-EN-1-YL]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyano group: This can be achieved through the reaction of a suitable precursor with a cyanating agent such as sodium cyanide or potassium cyanide under controlled conditions.

    Introduction of the dimethylpropanoyl group: This step involves the reaction of the intermediate with a dimethylpropanoyl chloride in the presence of a base like pyridine to form the desired product.

    Esterification: The final step involves the esterification of the intermediate with methanol in the presence of an acid catalyst to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-cyano-2-(2,2-dimethylpropanoyl)eth-1-EN-1-YL]benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoates or related derivatives.

Scientific Research Applications

Methyl 4-[2-cyano-2-(2,2-dimethylpropanoyl)eth-1-EN-1-YL]benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-[2-cyano-2-(2,2-dimethylpropanoyl)eth-1-EN-1-YL]benzoate involves its interaction with specific molecular targets and pathways. The cyano group and the ester functionality play crucial roles in its reactivity and interaction with biological molecules. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[2-cyano-2-(2,2-dimethylpropanoyl)eth-1-EN-1-YL]phenylacetate
  • Methyl 4-[2-cyano-2-(2,2-dimethylpropanoyl)eth-1-EN-1-YL]phenylpropanoate

Uniqueness

Methyl 4-[2-cyano-2-(2,2-dimethylpropanoyl)eth-1-EN-1-YL]benzoate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 4-(2-cyano-4,4-dimethyl-3-oxopent-1-enyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-16(2,3)14(18)13(10-17)9-11-5-7-12(8-6-11)15(19)20-4/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWPFMOGPLAARRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(=CC1=CC=C(C=C1)C(=O)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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